2-(5-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
2-(5-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of methyl and benzoyl groups attached to the benzofuran rings, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multi-step organic reactions. One common method is the intramolecular Friedel-Crafts reaction, which is catalyzed by phosphoric acid. This method is known for its high yield and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing groups, while reduction may yield simpler benzofuran compounds.
Scientific Research Applications
2-(5-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(benzofuran-2-yl)-3-phenylpyridine: This compound shares the benzofuran core but has different substituents.
2-(benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another benzofuran derivative with distinct functional groups.
Uniqueness
2-(5-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its specific combination of methyl and benzoyl groups attached to the benzofuran rings. This unique structure imparts specific chemical and biological properties that distinguish it from other benzofuran derivatives.
Properties
Molecular Formula |
C27H21NO4 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C27H21NO4/c1-16-7-10-18(11-8-16)26(30)27-25(20-5-3-4-6-23(20)32-27)28-24(29)14-19-15-31-22-12-9-17(2)13-21(19)22/h3-13,15H,14H2,1-2H3,(H,28,29) |
InChI Key |
FFXIVATZQCPHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=C(C=C5)C |
Origin of Product |
United States |
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